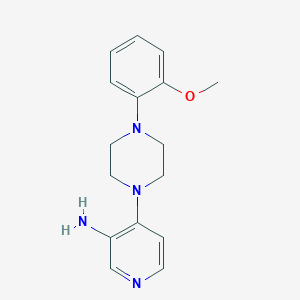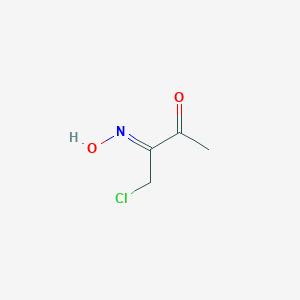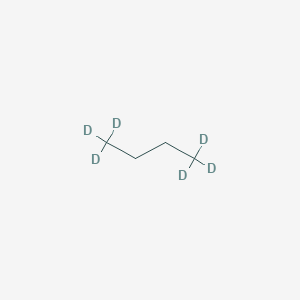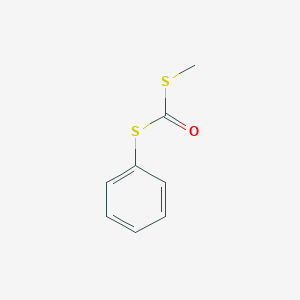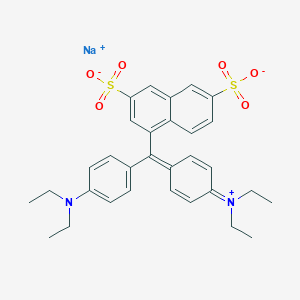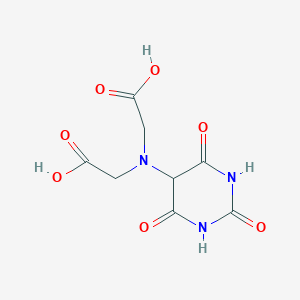
Sulfure de zirconium
Vue d'ensemble
Description
Zirconium sulfide (ZrS2) is a useful research compound. Its molecular formula is ZrS2 and its molecular weight is 155.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zirconium sulfide (ZrS2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium sulfide (ZrS2) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sulfure de zirconium en photocatalyse
This compound (ZrS2): a été étudié pour ses propriétés photocatalytiques, en particulier dans la dégradation des colorants textiles . La capacité du composé à fonctionner sous la lumière visible en fait une option intéressante pour les efforts de nettoyage de l'environnement. Sa haute efficacité de dégradation photocatalytique est principalement due à la suppression de la recombinaison des porteurs de charge, ce qui est crucial pour la dégradation des polluants organiques.
This compound dans les applications biomédicales
Dans le domaine biomédical, ZrS2 fait partie des structures métallo-organiques (MOF) à base de zirconium qui ont été étudiées pour la libération de médicaments, l'activité anticancéreuse, la biosensibilisation et l'imagerie . Ces structures sont connues pour leur stabilité, leur faible cytotoxicité et leur capacité de charge élevée en médicaments, ce qui les rend appropriées pour diverses applications thérapeutiques et diagnostiques.
This compound dans le stockage d'énergie
This compound: est également étudié pour son utilisation potentielle dans les systèmes de stockage d'énergie. Des recherches ont montré que les nanofibres de carbone à base de zircone, qui incluent ZrS2, peuvent être utilisées dans les supercondensateurs, offrant une capacité spécifique élevée et une excellente stabilité cyclique . Cela pourrait conduire à des solutions de stockage d'énergie plus efficaces.
This compound dans l'électronique
Les propriétés électroniques de ZrS2 en font un candidat pour une utilisation dans l'électronique, en particulier dans les couches minces qui offrent des propriétés électroniques exceptionnelles . Ces films peuvent être utilisés dans le photovoltaïque et les diodes électroluminescentes (LED), combinant une forte absorption de la lumière avec un bon transport de charge.
This compound en science environnementale
This compound: joue un rôle en science environnementale en tant que composant de nanocomposites utilisés pour la dégradation des polluants . Son efficacité dans l'élimination des colorants des masses d'eau met en évidence son potentiel pour relever les défis de la pollution de l'eau.
This compound en science des matériaux
En science des matériaux, ZrS2 est reconnu pour sa structure cristalline et ses propriétés uniques, telles qu'une bande interdite stable et une densité élevée, qui sont bénéfiques dans diverses applications, notamment en tant que substrats et dans le développement de nouveaux matériaux .
This compound dans les utilisations industrielles
Sur le plan industriel, ZrS2 fait partie de la catégorie plus large des composés du zirconium utilisés dans les charges d'allumage, les gonfleurs d'airbag automobiles, la pyrotechnie et les applications militaires telles que les charges incendiaires . Ses propriétés sont exploitées dans les contextes où la durabilité et la résistance aux conditions extrêmes sont requises.
Mécanisme D'action
Target of Action
Zirconium sulfide (ZrS2) is an inorganic compound that adopts a layered structure It’s known that zrs2 interacts with various elements and compounds during its formation and application .
Mode of Action
The mode of action of ZrS2 is largely dependent on its physical and chemical properties. It is a violet-brown solid that adopts a layered structure similar to that of cadmium iodide . ZrS2 is prepared by heating sulfur and zirconium metal . Zirconium (Zr4+) is bonded to six equivalent S2- atoms to form edge-sharing ZrS6 octahedra . The interaction of ZrS2 with its targets results in changes that are dependent on the specific application and environment.
Biochemical Pathways
Zirconium-based materials have been investigated for various bio-related applications such as drug delivery, anti-cancer activity, bio-sensing, and imaging . The specific pathways and downstream effects would depend on the specific application and the biological system in which ZrS2 is utilized.
Pharmacokinetics
The pharmacokinetics of nanoparticles, which zrs2 can be categorized under, is believed to be controlled by a complex array of interrelated physicochemical and biological factors . The impact on bioavailability would depend on these factors and the specific biological system in which ZrS2 is utilized.
Result of Action
Zirconium-based materials have been investigated for various bio-related applications such as drug delivery, anti-cancer activity, bio-sensing, and imaging . The specific results of action would depend on the specific application and the biological system in which ZrS2 is utilized.
Propriétés
IUPAC Name |
bis(sulfanylidene)zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYSOZCZHQCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Zr]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrS2, S2Zr | |
| Record name | Zirconium(IV) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | zirconium sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065205 | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown powder; [MSDSonline] | |
| Record name | Zirconium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12039-15-5 | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Zirconium sulfide?
A: The molecular formula of Zirconium sulfide is ZrS2. Its molecular weight is 151.4 g/mol. []
Q2: What are some key spectroscopic data points for ZrS2?
A: While specific spectroscopic data depends on the analysis method, research indicates the presence of Zr-S bonding, observable through techniques like Raman and infrared spectroscopy. [] Additionally, studies on its electronic structure provide valuable insights into its band gap and potential for applications like photovoltaics. [, ]
Q3: Can Zirconium sulfide be incorporated into composites?
A: Yes, adding Zirconium sulfide to Zinc sulfide enhances the composite's fracture toughness through a crack-bridging mechanism. This improvement doesn't compromise strength, even though pure Zirconium sulfide is weaker than Zinc sulfide. []
Q4: Does Zirconium sulfide exhibit catalytic activity?
A: Research suggests the reversible conversion between ZrS3 and ZrS2 through thermal decomposition and sulfurization, indicating potential for applications like H2S splitting for hydrogen recovery. []
Q5: What are the potential applications of Zirconium sulfide in energy conversion?
A: Both BaZrS3 and SrZrS3 have shown promise as solar absorber materials due to their suitable band gaps and strong light absorption in the visible region. [, ]
Q6: Have computational methods been applied to study Zirconium sulfide?
A: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the degradation mechanisms of BaZrS3 and comparing them to other perovskite materials. [] First-principles calculations based on screened hybrid DFT have also been used to investigate the structural, elastic, electronic, and optical properties of SrZrS3. []
Q7: What are the challenges in formulating Zirconium sulfide-based materials?
A: While BaZrS3 demonstrates improved moisture stability, challenges remain in achieving efficient high-quality thin film growth for practical applications. [] Controlling grain size during synthesis is crucial, as only films sulfurized at high temperatures (1000°C) exhibit the large grains necessary for optoelectronic devices. []
Q8: Are there specific considerations for recycling and waste management related to Zirconium sulfide?
A8: While specific research on ZrS2 recycling is limited, responsible practices for handling and disposal are essential. Sustainable synthesis methods and exploration of closed-loop processes could minimize environmental impact.
Q9: What tools and resources are important for research on Zirconium sulfide?
A9: Essential resources include access to material characterization techniques like X-ray diffraction, electron microscopy, and spectroscopic methods. Computational tools like DFT software are crucial for theoretical modeling and property prediction. Collaboration between material scientists, chemists, and physicists is vital for advancing the field.
Q10: What are some significant milestones in the research of Zirconium sulfide?
A: The discovery of BaZrS3 as a stable, environmentally friendly chalcogenide perovskite has sparked significant interest in its potential for various applications. Research into its synthesis methods, property tuning through doping, and performance in devices represents significant milestones in the field. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



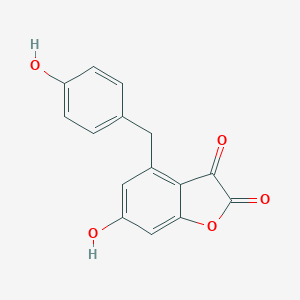
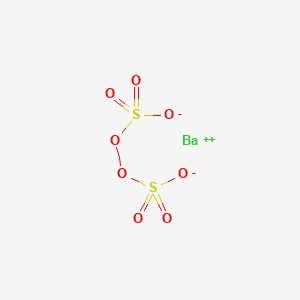


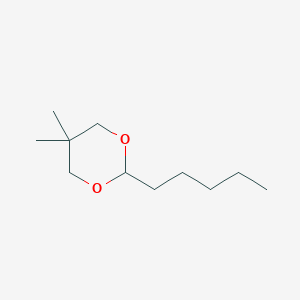
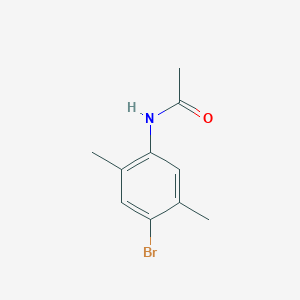
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
